![molecular formula C10H14ClN B2480525 (S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2109874-04-4](/img/structure/B2480525.png)
(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
“(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a hydrochloride salt of an amine compound. Hydrochlorides are commonly used in medications to improve their water solubility . The compound contains an indene structure, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring.
Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions. As a hydrochloride salt, it would be expected to be soluble in water and could be converted back to the free amine by reaction with a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a hydrochloride salt, it would be expected to be a solid at room temperature and soluble in water . The presence of the aromatic indene ring could contribute to its lipophilicity.
Scientific Research Applications
Materials Science and Nanotechnology
Researchers explore the properties of (S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride for applications in materials science. It may serve as a template or stabilizing agent in the synthesis of nanoparticles. For instance, aromatic amino acid ester hydrochloride salts facilitate the growth of tin dioxide (SnO2) nanoparticles . Investigating its role in other nanomaterials could lead to innovative applications.
Nonlinear Optical Materials
Semi-organic single crystals of (S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride have been studied as nonlinear optical materials. These crystals exhibit unique optical properties and are relevant for devices such as frequency converters and modulators. Researchers grow these crystals using methods like slow solvent evaporation .
Safety and Hazards
properties
IUPAC Name |
(1S)-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCZAVGDDQQOO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H](C2=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |
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